molecular formula C19H19NO2 B326529 4-(3-Phenyl-2H-chromen-2-yl)morpholine

4-(3-Phenyl-2H-chromen-2-yl)morpholine

Cat. No.: B326529
M. Wt: 293.4 g/mol
InChI Key: HIDJPVBIHSZJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Phenyl-2H-chromen-2-yl)morpholine is an organic compound with the molecular formula C19H19NO2 and an average mass of 293.36 g/mol . This molecule features a chromene (benzopyran) core structure substituted at the 2-position with a morpholine ring and at the 3-position with a phenyl group. The morpholine ring, a heterocycle containing both amine and ether functional groups, is a common scaffold in medicinal chemistry and organic synthesis due to its ability to improve solubility and act as a synthetic intermediate . The specific structure of this compound suggests potential utility as a building block in the development of novel pharmacologically active molecules. Chromene derivatives are a subject of significant research interest due to their diverse biological activities. Researchers may explore this compound for its potential as a key intermediate in synthetic pathways targeting various therapeutic areas. It is also a valuable candidate for method development in analytical chemistry and for the study of structure-activity relationships (SAR). As a secondary amine, the morpholine component can participate in further chemical modifications, making it a versatile reagent for library synthesis . This product is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

4-(3-phenyl-2H-chromen-2-yl)morpholine

InChI

InChI=1S/C19H19NO2/c1-2-6-15(7-3-1)17-14-16-8-4-5-9-18(16)22-19(17)20-10-12-21-13-11-20/h1-9,14,19H,10-13H2

InChI Key

HIDJPVBIHSZJCH-UHFFFAOYSA-N

SMILES

C1COCCN1C2C(=CC3=CC=CC=C3O2)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C2C(=CC3=CC=CC=C3O2)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s chromene-morpholine scaffold distinguishes it from other derivatives. Key comparisons include:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Key Functional Groups
4-(3-Phenyl-2H-chromen-2-yl)morpholine Chromene Phenyl, morpholine Ether, aromatic
4-[(4-Methoxyphenyl)sulfonyl]morpholine Sulfonyl-morpholine 4-Methoxyphenyl, sulfonyl Sulfonyl, methoxy
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline Chloro, pyrrolidine, morpholine Amine, chloro
1-(Morpholin-4-yl-methyl)-1,2,4-triazol-5-ones Triazole Morpholine, aryl Triazole, tertiary amine

Key Observations :

  • Chromene vs. Quinoline: The chromene core in the target compound offers π-conjugation distinct from quinoline’s nitrogen-containing heteroaromatic system, affecting electronic properties and binding interactions .
  • Morpholine Substitution: Morpholine enhances solubility compared to non-polar substituents (e.g., pyrrolidine in ) due to its oxygen atom .

Insights :

  • The target compound’s synthesis may involve similar coupling strategies (e.g., nucleophilic substitution or cyclization) used for chromene derivatives .
  • Sulfonylmorpholines () employ Grignard reagents, whereas triazole-morpholine hybrids () use condensation, reflecting functional group compatibility.

Physical and Spectral Properties

Available data on analogs suggest trends in melting points and spectral characteristics:

Table 3: Physical Properties
Compound Name Melting Point (°C) Spectral Characterization
4-[(4-Methoxyphenyl)sulfonyl]morpholine 109–110 ¹H/¹³C NMR, LRMS/HRMS
4-[(2-Methoxyphenyl)sulfonyl]morpholine 85–86 ¹H/¹³C NMR
3-Acetyl-4-hydroxy-2H-chromen-2-one Not reported IR, melting point

Analysis :

  • Higher melting points in sulfonylmorpholines () correlate with strong intermolecular forces (e.g., dipole-dipole interactions) compared to chromene derivatives.

Implications :

  • Morpholine-containing triazoles () exhibit antioxidant activity, highlighting the role of the morpholine group in modulating redox properties.

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